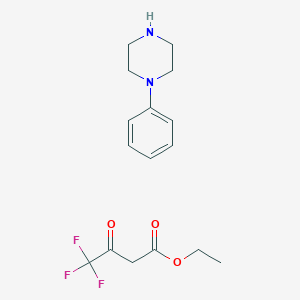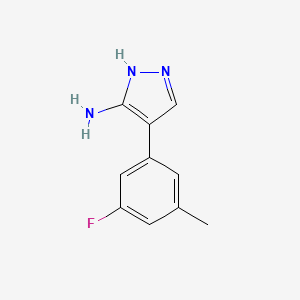methanone CAS No. 1363822-21-2](/img/structure/B2635411.png)
[4-(4-Amino-2-chlorophenyl)piperazin-1-yl](pentafluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with an amino-chlorophenyl group and a pentafluorophenyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 1-chloropiperazine with 4-amino-2-chlorobenzene under controlled conditions to form 4-(4-amino-2-chlorophenyl)piperazine.
-
Introduction of the Pentafluorophenyl Group: : The next step involves the introduction of the pentafluorophenyl group. This is typically done through a nucleophilic substitution reaction where the piperazine intermediate reacts with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The amino-chlorophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The pentafluorophenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone
- 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the pentafluorophenyl group, which significantly alters its chemical properties, such as increased electron-withdrawing effects and enhanced stability. This makes it particularly valuable in applications requiring robust chemical stability and specific electronic characteristics.
Eigenschaften
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5N3O/c18-9-7-8(24)1-2-10(9)25-3-5-26(6-4-25)17(27)11-12(19)14(21)16(23)15(22)13(11)20/h1-2,7H,3-6,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSTWRICZKDSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)


![Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2635335.png)



![7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2635340.png)


![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)
![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
